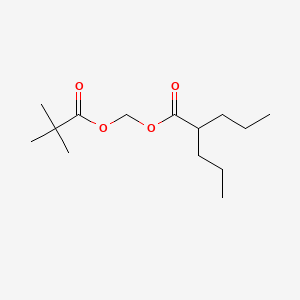
Octyl nonanoate
Overview
Description
Octyl nonanoate, also known as nonanoic acid, octyl ester , is a chemical compound with the molecular formula C17H34O2 . It has an average mass of 270.451 Da and a monoisotopic mass of 270.255890 Da .
Synthesis Analysis
Octyl nonanoate can be synthesized from nonanoic acid, also known as pelargonic acid . The synthesis of octyl esters such as octyl caprylate and octyl caprate has been studied, but the conversion rates were unsatisfactory .Molecular Structure Analysis
The molecular structure of Octyl nonanoate consists of 17 carbon atoms, 34 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C17H34O2/c1-3-5-7-9-11-13-15-17(18)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 .Physical And Chemical Properties Analysis
Octyl nonanoate has a normal boiling temperature and critical temperature in both liquid and gas states . Its critical pressure in both liquid and gas states has also been evaluated . The density of Octyl nonanoate in both liquid and gas states varies with temperature .Scientific Research Applications
Enzymatic Synthesis in Industry
Octyl oleate, closely related to octyl nonanoate, is synthesized via enzymatic processes and has applications in cosmetics, lubricants, and pharmaceuticals. In a study by Laudani et al. (2006), the enzymatic synthesis of n-octyl oleate using Rhizomucor miehei lipase was optimized for the solvent-free system. This research highlights its potential in producing eco-friendly and high-quality organic compounds for various industries (Laudani et al., 2006).
Nanotechnology and Electrical Properties
Huang et al. (2009) investigated the influence of octyl-trimethoxysilane as a surface treatment for aluminum nanoparticles in polyethylene composites. They found that the incorporation of octyl groups improved the dielectric properties of the composites, which is significant for applications in electrical and electronic industries (Huang et al., 2009).
Medical Applications
A study by Eaglstein et al. (2002) on octyl-2-cyanoacrylate, a variant of octyl nonanoate, demonstrated its effectiveness as a liquid adhesive bandage for minor cuts and abrasions. This indicates its potential in medical applications for wound healing and care (Eaglstein et al., 2002).
Perfume and Flavor Industry
Octyl formate, similar to octyl nonanoate, is used in perfumes, cosmetics, and flavorings. Baek et al. (2020) explored the enzymatic synthesis of octyl formate, highlighting its significance in the perfume industry for producing environment-friendly and sustainable products (Baek et al., 2020).
Food and Cosmetic Industries
Tomke and Rathod (2016) studied the synthesis of octyl ethanoate, another ester closely related to octyl nonanoate. They found that using acoustic cavitation enhanced the synthesis process, which is valuable for the food, pharmaceutical, and cosmetic industries (Tomke & Rathod, 2016).
Safety and Hazards
Future Directions
The use of Octyl nonanoate and similar compounds in various applications such as the production of esters is a topic of ongoing research . The potential for these compounds to be used in new biocatalysts is being explored . Further studies are needed to fully understand the properties and potential applications of Octyl nonanoate.
properties
IUPAC Name |
octyl nonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-3-5-7-9-11-13-15-17(18)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCQOINBECWLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201074 | |
| Record name | Octyl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl nonanoate | |
CAS RN |
5303-26-4 | |
| Record name | Octyl pelargonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5303-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl pelargonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005303264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl nonanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYL PELARGONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04S3SB2FEX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/no-structure.png)








![1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile](/img/structure/B1617077.png)

![N-[(2S)-1-phenoxypropan-2-yl]-1-phenylpropan-2-amine](/img/structure/B1617079.png)

